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Abstract

5-lodo-1-methylpyridin-2(1H)-one is a halogenated heterocyclic compound that serves as a
pivotal building block in modern synthetic and medicinal chemistry. Its structure, featuring a
pyridinone core functionalized with an iodine atom, presents a versatile scaffold for the
development of complex molecular architectures. The iodine moiety acts as a highly effective
synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the
facile introduction of diverse functional groups. This guide provides a comprehensive overview
of the essential chemical properties, synthesis, and reactivity of 5-lodo-1-methylpyridin-2(1H)-
one. Detailed experimental protocols for its utilization in key C-C and C-N bond-forming
reactions are presented, underscoring its significance as an intermediate for researchers,
particularly those in the field of drug discovery and development. The pyridin-2(1H)-one motif
itself is a well-established "privileged structure™ in medicinal chemistry, appearing in numerous
pharmacologically active agents.[1][2] This document aims to be an authoritative resource for
scientists leveraging this compound in their research endeavors.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical reagent is critical for its proper
handling, storage, and application in synthetic protocols. 5-lodo-1-methylpyridin-2(1H)-one is
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a solid at room temperature and should be stored under refrigeration and protected from light
to ensure its stability.[3]

Key Properties

The essential physicochemical data for 5-lodo-1-methylpyridin-2(1H)-one are summarized in
the table below.

Property Value Source(s)
CAS Number 60154-05-4 [3][4][5][6]
Molecular Formula CeHeINO [31[6]
Molecular Weight 235.02 g/mol [31[6]1[7]
Appearance Solid [3]

Melting Point 73-74 °C [31[6]
Boiling Point 276.9 £ 29.0 °C (Predicted) [3][6]
Purity >95-97% (Typical) [31[8]
Storage 4°C, Protect from Light [3]

InChi Key RTQZQBKEGAUQLR- -

UHFFFAOYSA-N

Spectroscopic Characterization (Predicted)

While comprehensive, published spectral data for this specific molecule is not readily available,
its structure allows for the confident prediction of its key NMR signatures based on analogous
compounds.[9]

* 'H NMR: The spectrum is expected to show three distinct signals in the aromatic region
corresponding to the protons on the pyridinone ring. The N-methyl group would appear as a
sharp singlet further upfield.

e 13C NMR: The spectrum would display six signals: five for the pyridinone ring carbons (one
bearing the iodine atom would be significantly shifted) and one for the N-methyl carbon.
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Unambiguous structural confirmation for synthesized batches should always be performed
using standard techniques such as *H NMR, 3C NMR, and mass spectrometry.

Synthesis of 5-lodo-1-methylpyridin-2(1H)-one

A robust synthesis of 5-lodo-1-methylpyridin-2(1H)-one can be envisioned through a two-step
process starting from commercially available 2-amino-5-iodopyridine. This approach leverages
a classical diazotization-hydrolysis reaction to form the pyridinone ring, followed by a standard
N-alkylation. This strategy is analogous to established methods for preparing substituted
pyridinones.[10]

Synthetic Workflow Diagram

4 Step 1: Diazotization & Hydrolysis )

[Z-Amino-S-iodopyridine)

1. NaNOz2, H2S504, 0-5 °C
2. H20, Heat

[5-Iodopyridin-2(1H)-one}

4 Step 2: N-Methylation )

CHsl, Base (e.g., Ag2COs or K2COs3)
Solvent (e.g., Acetonitrile)

i

[5—Iodo—1—methy|pyridin—2(1H)—onc—D
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Caption: Proposed two-step synthesis of 5-lodo-1-methylpyridin-2(1H)-one.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-lodopyridin-2(1H)-one

e Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer
and a thermometer, prepare a solution of concentrated sulfuric acid in water.

o Amine Addition: Cool the acidic solution to below 0°C using an ice/salt bath. Slowly add 2-
amino-5-iodopyridine portion-wise while vigorously stirring, ensuring the internal temperature
does not exceed 5°C.

» Diazotization: Prepare a solution of sodium nitrite (NaNO:2) in water. Add this solution
dropwise to the reaction mixture, maintaining the temperature between 0-5°C. Stir for an
additional 30 minutes at this temperature after the addition is complete.

e Hydrolysis: Slowly warm the reaction mixture to room temperature and then heat to 80-90°C.
Maintain heating until nitrogen gas evolution ceases.

o Work-up: Cool the mixture to room temperature and neutralize carefully with a saturated
sodium bicarbonate solution. The product will precipitate. Filter the solid, wash with cold
water, and dry under vacuum to yield 5-iodopyridin-2(1H)-one.

Step 2: Synthesis of 5-lodo-1-methylpyridin-2(1H)-one

e Reaction Setup: To a sealed reaction vessel under an inert atmosphere (e.g., Argon), add 5-
iodopyridin-2(1H)-one (1.0 eq.), a suitable base such as silver carbonate (Ag2COs, 1.2 eq.)
or potassium carbonate (K2COs), and anhydrous acetonitrile.[1]

o Alkylation: Add methyl iodide (CHsl, 1.5-2.0 eq.) to the suspension.

» Reaction: Seal the vessel and heat the mixture (e.g., 60-70°C) with stirring. Monitor the
reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).
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o Work-up and Purification: Upon completion, cool the mixture to room temperature and filter
off the inorganic salts. Wash the filter cake with ethyl acetate. Concentrate the combined
filtrates under reduced pressure. Purify the resulting crude product by flash column
chromatography on silica gel to afford the pure 5-lodo-1-methylpyridin-2(1H)-one.

Chemical Reactivity: A Gateway to Molecular
Diversity

The true synthetic utility of 5-lodo-1-methylpyridin-2(1H)-one lies in the reactivity of its C-I
bond. This feature makes it an ideal substrate for palladium-catalyzed cross-coupling reactions,
which are cornerstone transformations in modern organic synthesis and drug discovery.[11]
These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-
nitrogen bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: C(sp?)-C(sp?) Bond Formation

The Suzuki-Miyaura reaction enables the coupling of the pyridinone core with a vast array of
aryl or vinyl boronic acids or esters.[12][13] This reaction is fundamental for constructing biaryl
structures, which are prevalent in many pharmaceutical agents. The reaction proceeds via a
well-established catalytic cycle involving oxidative addition, transmetalation, and reductive
elimination.[14]
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

e Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon), combine 5-lodo-1-
methylpyridin-2(1H)-one (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium
catalyst such as Pd(PPhs)4 (2-5 mol%) or a combination of Pd(OAc)2 and a suitable
phosphine ligand, and a base (e.g., K2COs or Cs2COs3, 2.0-3.0 eq.).

o Solvent Addition: Add a degassed solvent system, typically a mixture like
Toluene/Ethanol/Water or Dioxane/Water.

o Reaction: Heat the mixture with vigorous stirring (e.g., 80-100°C) for several hours until the

starting material is consumed (monitored by TLC or LC-MS).
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o Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with
water and brine. Dry the organic layer over anhydrous NazSOa, filter, and concentrate in
vacuo.

« Purification: Purify the crude residue by flash column chromatography to isolate the desired
coupled product.

Sonogashira Coupling: C(sp?)-C(sp) Bond Formation

The Sonogashira coupling is an exceptionally efficient method for linking terminal alkynes to
aryl halides, creating arylalkyne and conjugated enyne systems.[15][16] This reaction is co-
catalyzed by palladium and copper(l) salts.[17] The resulting alkynyl-substituted pyridinones
are valuable intermediates for further transformations or as final products in medicinal
chemistry programs.
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Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling.
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e Setup: To a dry Schlenk flask under an inert atmosphere, add 5-lodo-1-methylpyridin-
2(1H)-one (1.0 eq.), a palladium catalyst like PdClz(PPhs)2 (2 mol%), and copper(l) iodide
(Cul, 4 mol%).

o Reagent Addition: Add a suitable solvent (e.g., anhydrous THF or DMF) and a base, typically
an amine such as triethylamine (EtsN) or diisopropylamine (DIPA). Finally, add the terminal
alkyne (1.1-1.5 eq.) via syringe.

o Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C). Monitor
the reaction's progress by TLC or LC-MS.

o Work-up: Once complete, filter the reaction mixture through a pad of celite to remove the
catalyst and salts, washing with an organic solvent like ethyl acetate. Concentrate the filtrate.

« Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C(sp?)-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of
carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[18][19] It
allows for the coupling of 5-lodo-1-methylpyridin-2(1H)-one with a wide range of primary and
secondary amines, providing direct access to 5-amino-substituted pyridinones. The choice of
ligand is crucial for the success of this reaction.[11][20]

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b3146503?utm_src=pdf-body
https://www.benchchem.com/product/b3146503?utm_src=pdf-body
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://reagents.acsgcipr.org/reagent-guides/buchwald-hartwig-amination/
https://www.benchchem.com/product/b3146503?utm_src=pdf-body
https://research.rug.nl/files/118184800/Dorel_et_al_2019_Angewandte_Chemie_International_Edition.pdf
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Buchwald-Hartwig_Amination
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3146503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Pd(0O)L2

Ar-l

Oxidative
Addition Complex
(Ar-Pd(I1)-)L

HNR'R", Base Regenerates
(-HX, -Base-H*) | Catalyst

Palladium-Amido
Complex
[Ar-Pd(1)-NR'R"]L

Reductive
Elimination

Click to download full resolution via product page
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

e Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.qg.,
Pdz(dba)s, 1-2 mol%), a suitable bulky, electron-rich phosphine ligand (e.g., Xantphos or
BrettPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or KsPOas, 1.4 eq.)
to an oven-dried reaction vessel.[21]

e Reagent Addition: Add 5-lodo-1-methylpyridin-2(1H)-one (1.0 eq.) and the desired amine
(1.2 eq.). Add an anhydrous, degassed solvent such as toluene or dioxane.

e Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-
110°C) with vigorous stirring. Monitor the reaction by LC-MS.

o Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous NazSOa.
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 Purification: Concentrate the solvent and purify the crude product by flash column
chromatography.

Applications in Research and Drug Development

Substituted pyridin-2(1H)-ones are a cornerstone of many medicinal chemistry programs. The
scaffold is present in drugs with diverse therapeutic applications, including anti-inflammatory,
anti-fibrotic, and analgesic agents.[1][10] For instance, the structurally related compound
Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is an approved treatment for idiopathic
pulmonary fibrosis, highlighting the therapeutic potential of this chemical class.[10]

5-lodo-1-methylpyridin-2(1H)-one is not an end product but a critical intermediate. Its value
lies in its ability to act as a platform for diversification. By employing the cross-coupling
reactions detailed above, chemists can rapidly generate large libraries of novel, structurally
diverse pyridinone derivatives. Each new compound can then be screened for biological
activity against various therapeutic targets, accelerating the hit-to-lead process in drug
discovery.

Safety Information

As a laboratory chemical, 5-lodo-1-methylpyridin-2(1H)-one must be handled with
appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment
(PPE), including safety glasses, gloves, and a lab coat, is mandatory.

e GHS Pictogram: GHSO07 (Harmful)[3]
» Signal Word: Warning[3]

e Hazard Statements:

[¢]

H302: Harmful if swallowed[3][7]

o

H315: Causes skin irritation[3][7]

o

H319: Causes serious eye irritation[3][7]

o

H335: May cause respiratory irritation[3][7]
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» Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340,
P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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